molecular formula C22H20F5N3O3 B610519 RO4929097 CAS No. 847925-91-1

RO4929097

Cat. No. B610519
CAS RN: 847925-91-1
M. Wt: 469.40452
InChI Key: OJPLJFIFUQPSJR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO4929097, also known as RG-4733, is a gamma secretase inhibitor that has been studied as an anti-cancer drug . It was initially developed by Roche for the treatment of Alzheimer’s disease, but current research focuses on cancer . Over 35 phase I and II clinical trials have been performed, but no phase III trials have yet commenced .


Molecular Structure Analysis

The molecular formula of this compound is C22H20F5N3O3 . It has a molar mass of 469.412 g/mol . The IUPAC name for this compound is 2,2-Dimethyl-N-[(10S)-9-oxo-8-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N′-(2,2,3,3,3-pentafluoropropyl)propanediamide .


Physical And Chemical Properties Analysis

This compound is a small-molecule inhibitor of γ secretase . It has a high oral bioavailability . The IC50 of this compound is 4 nM in a cell-free assay . It shows no in vitro inhibitory activity on the closely related proteases .

Scientific Research Applications

RO4929097 has been studied for its potential therapeutic applications in a variety of diseases. In vivo studies have demonstrated the compound’s anti-inflammatory, anti-proliferative, and anti-angiogenic effects in animal models of cancer, inflammation, and metabolic disorders. In vitro studies have shown that this compound can inhibit the proliferation of a variety of cancer cell lines and can also induce apoptosis in these cell lines. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models of diabetes.

Biological Activity

RO4929097 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic effects. In addition, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and reduce blood glucose levels. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase.

Advantages and Limitations for Lab Experiments

RO4929097 has several advantages for laboratory experiments. It is a small molecule that is rapidly absorbed and distributed throughout the body, making it suitable for in vivo studies. Additionally, it has a wide range of biological activities, making it suitable for a variety of applications. However, there are also some limitations for laboratory experiments. This compound is rapidly metabolized and eliminated from the body, making it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

The potential therapeutic applications of RO4929097 are numerous, and there are many future directions for research. For example, further studies are needed to better understand the compound’s mechanism of action and to identify additional targets for its therapeutic effects. Additionally, further studies are needed to investigate the long-term effects of this compound and to determine its safety and efficacy in clinical trials. Finally, further studies are needed to explore the potential of this compound as a drug delivery platform, as it has been shown to be rapidly absorbed and distributed throughout the body.

Synthesis Methods

RO4929097 is synthesized through a multi-step synthesis process. The synthesis process begins with the preparation of the starting material, N-(2-chloro-4-methylphenyl)-2-methylpropanamide, which is then reacted with 2-chloro-4-methylthiophene to form the intermediate 4-methylthiophene-2-carboxylic acid. This intermediate is then reacted with 2-chloro-4-methylthiophene to form the compound 4-methylthiophene-2-carboxylic acid, which is then reacted with 1,3-diaminopropane to form this compound.

properties

IUPAC Name

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPLJFIFUQPSJR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233833
Record name N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847925-91-1
Record name Ro 4929097
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847925-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 4929097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-4733
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-4733
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.